molecular formula C25H20N2O5S B2858092 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 325978-95-8

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2858092
CAS No.: 325978-95-8
M. Wt: 460.5
InChI Key: WZJRYJVKTXSVHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(pyrrolidine-1-sulfonyl)benzamide is an anthraquinone-based compound featuring a benzamide scaffold substituted with a pyrrolidine sulfonyl group. Its molecular structure combines electron-deficient anthraquinone moieties with a sulfonamide functional group, which is often associated with biological activity, particularly in anti-inflammatory or anticancer contexts .

Properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O5S/c28-23-18-6-1-2-7-19(18)24(29)22-20(23)8-5-9-21(22)26-25(30)16-10-12-17(13-11-16)33(31,32)27-14-3-4-15-27/h1-2,5-13H,3-4,14-15H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJRYJVKTXSVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Molecular Properties of Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s)
Target Compound Not Provided Not Provided Pyrrolidine sulfonyl
N-(9,10-Dioxo-1-anthracenyl)-4-(1-piperidinylsulfonyl)benzamide C₂₆H₂₂N₂O₅S 474.531 Piperidine sulfonyl
Compound 10a C₃₄H₂₅F₃N₄O₄S 666.65 (estimated) Pyrazole-p-tolyl-CF₃
Dimethylpropylazanium Bromide Derivative C₂₄H₃₁BrN₄O₂ 503.44 (estimated) Azanium bromide, methylamino

Research Findings and Implications

  • Synthetic Flexibility: The target compound and its analogs are synthesized via reflux methods using ethanol/DMF, highlighting scalable production routes .
  • Biological Relevance :
    • Sulfonamide-pyrazole hybrids (e.g., 10a–d) show promise in targeting inflammatory pathways due to structural similarities to celecoxib .
    • Piperidine vs. pyrrolidine sulfonyl groups may differentially modulate pharmacokinetics, with pyrrolidine’s smaller ring favoring faster metabolic clearance.
  • Physical Properties :
    • Trifluoromethyl groups in 10a–d enhance thermal stability and lipophilicity, whereas azanium derivatives prioritize solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.